molecular formula C18H19F3N2O2S B10892606 N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide

N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide

Cat. No.: B10892606
M. Wt: 384.4 g/mol
InChI Key: FSFJPXWZJHWHBT-UUYOSTAYSA-N
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Description

N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound that features a thienyl group, a trifluoroethoxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 2,5-dimethyl-3-thienyl aldehyde with 3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide and trifluoroethoxy functionalities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism by which N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance its binding affinity or stability, while the hydrazide moiety might participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine: This compound shares the thienyl group but differs in the rest of its structure.

    2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound with a thienyl group, but with an imidazole core.

Uniqueness

N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is unique due to the combination of its trifluoroethoxy and hydrazide functionalities, which are not commonly found together in similar compounds. This unique combination can impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(Z)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]-3-(2,2,2-trifluoroethoxymethyl)benzamide

InChI

InChI=1S/C18H19F3N2O2S/c1-11-7-16(13(3)26-11)12(2)22-23-17(24)15-6-4-5-14(8-15)9-25-10-18(19,20)21/h4-8H,9-10H2,1-3H3,(H,23,24)/b22-12-

InChI Key

FSFJPXWZJHWHBT-UUYOSTAYSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)/C(=N\NC(=O)C2=CC=CC(=C2)COCC(F)(F)F)/C

Canonical SMILES

CC1=CC(=C(S1)C)C(=NNC(=O)C2=CC=CC(=C2)COCC(F)(F)F)C

Origin of Product

United States

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